REACTION_CXSMILES
|
[N:1]1[C:6]([C:7]([O-])=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([O:12]CC1C=CC=CC=1)=[O:11].[NH3:20]>>[C:7]([C:6]1[N:1]=[C:2]([C:10]([OH:12])=[O:11])[CH:3]=[CH:4][CH:5]=1)(=[O:8])[NH2:20]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)[O-])C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=CC=CC(=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |